molecular formula C11H10ClNO2 B14649609 Methyl(3-phenylacryloyl)carbamyl chloride CAS No. 54256-42-7

Methyl(3-phenylacryloyl)carbamyl chloride

Cat. No.: B14649609
CAS No.: 54256-42-7
M. Wt: 223.65 g/mol
InChI Key: VNWREJGHKGOVEE-UHFFFAOYSA-N
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Description

Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]

Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .

Chemical Reactions Analysis

Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.

    Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.

    Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.

    Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.

Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .

Properties

CAS No.

54256-42-7

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride

InChI

InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

VNWREJGHKGOVEE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

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